molecular formula C8H11NO2 B075263 Vanillylamine CAS No. 1196-92-5

Vanillylamine

Cat. No. B075263
CAS RN: 1196-92-5
M. Wt: 153.18 g/mol
InChI Key: WRPWWVNUCXQDQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of vanillylamine and its analogues can be efficiently achieved through condensation reactions with acyl chlorides in a biphasic H2O/CHCl3 system, offering yields up to 93-96% under mild conditions (Wang et al., 2009). Enzymatic catalysis in supercritical carbon dioxide also presents a method for synthesizing N-vanillylnonanamide from vanillylamine hydrochloride, highlighting the role of lipases in achieving substantial yields (Kuan-Ju Liu, 2009).

Molecular Structure Analysis

The molecular structure and inclusion complex formation of vanillylamine with various cyclodextrins have been studied using spectral and computational methods. These studies reveal that vanillylamine forms a 1:1 complex with cyclodextrins, indicating significant interactions that could affect its physical and chemical behavior (Sivasankar et al., 2012).

Chemical Reactions and Properties

Vanillylamine serves as a precursor in the enzymatic synthesis of vanillin, a key flavoring agent. The conversion involves flavoprotein vanillyl alcohol oxidase acting on vanillylamine, producing vanillin with high yield, demonstrating the versatility of vanillylamine in biotechnological applications (Heuvel et al., 2001).

Physical Properties Analysis

The study of vanillylamine's encapsulation by cyclodextrins provides insights into its physical properties, including stability and binding affinity. These characteristics are crucial for understanding how vanillylamine interacts with other molecules and its potential applications in various fields (Sivasankar et al., 2012).

Chemical Properties Analysis

The chemical properties of vanillylamine, including its reactivity with acyl chlorides and enzymatic transformations, underscore its utility in synthesizing complex molecules. Its ability to undergo various chemical reactions makes it a valuable compound in organic synthesis and the production of bioactive molecules (Wang et al., 2009); (Kuan-Ju Liu, 2009).

Scientific Research Applications

  • Biosynthesis of Capsaicin

    • Field : Biochemistry
    • Application : Vanillylamine is an intermediate in the biosynthesis of capsaicin . Capsaicin is the compound that gives chili peppers their characteristic spiciness.
    • Method : Vanillylamine is produced from vanillin by the enzyme vanillin aminotransferase. It is then converted with 8-methyl-6-nonenoic acid into capsaicin by the enzyme capsaicin synthase .
  • Biological Synthesis of Vanillin

    • Field : Food Science and Biotechnology
    • Application : Vanillylamine is a precursor in the biological synthesis of vanillin . Vanillin is a highly regarded flavor compound with widespread recognition for its natural and aromatic qualities .
    • Method : The synthesis of vanillin encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems . Different substrates such as ferulic acid, eugenol, veratraldehyde, vanillic acid, glucovanillin, and C 6 –C 3 phenylpropanoids are used .
    • Results : The bioconversion of ferulic acid into vanillin with corncob hydrolysate biomass concentration of 1.5 g/L resulted in a notable 29.5-fold increase in the vanillin yield, reaching 477.4 mg/g .
  • Synthesis of Nonivamide

    • Field : Organic Chemistry
    • Application : Vanillylamine is used in the synthesis of nonivamide , a component of some pepper sprays .
    • Method : Acylation of vanillylamine using Schotten-Baumann reactions can provide amide derivatives . Nonivamide is synthesized by condensation of vanillylamine and acyl chlorides .
    • Results : The result of this process is the production of nonivamide, a capsaicin analog that is used in some pepper sprays .
  • Synthesis of Olvanil and Arvanil

    • Field : Medicinal Chemistry
    • Application : Vanillylamine is used in the synthesis of olvanil and arvanil , which are analogs of capsaicin .
    • Method : Similar to the synthesis of nonivamide, olvanil and arvanil are synthesized by condensation of vanillylamine and acyl chlorides .
    • Results : The result of this process is the production of olvanil and arvanil, which are used in research due to their similar structure to capsaicin .
  • Synthesis of Capsaicin Analogues

    • Field : Medicinal Chemistry
    • Application : Vanillylamine is used in the synthesis of capsaicin analogues . These analogues are used in research due to their similar structure to capsaicin .
    • Method : Capsaicin analogues are synthesized by condensation of vanillylamine and acyl chlorides .
    • Results : The result of this process is the production of capsaicin analogues, which are used in research due to their similar structure to capsaicin .
  • Synthesis of Bio-Based Vanillin

    • Field : Biotechnology
    • Application : Vanillylamine is a precursor in the biological synthesis of bio-based vanillin . Vanillin is a popular flavoring agent with wide applications in food, fragrance, and pharmaceutical industries .
    • Method : The synthesis of bio-based vanillin encompasses a wide spectrum of methodologies, including enzymatic, microbial, and immobilized systems .
    • Results : The result of this process is the production of bio-based vanillin, a popular flavoring agent with wide applications in food, fragrance, and pharmaceutical industries .

Safety And Hazards

Vanillylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

The comprehensive exploration of vanillin synthesis, a precursor to vanillylamine, and its multifaceted applications opens up promising avenues for future research and innovation . Future prospects include the development of environmentally friendly, sustainable synthesis approaches that prioritize reducing the environmental footprint in vanillin production .

properties

IUPAC Name

4-(aminomethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPWWVNUCXQDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7149-10-2 (hydrochloride)
Record name Vanillylamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID90152522
Record name Vanillylamine
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vanillylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Vanillylamine

CAS RN

1196-92-5
Record name Vanillylamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vanillylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanillylamine
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Record name VANILLYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WEZ91E3Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Vanillylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The reaction mixture obtained in a) is combined with 38 ml of hydrochloric acid and 6.2 g of Pd/C. Hydrogen is piped into the reaction mixture, with stirring, at 10° C. over a period of 4 hours under a pressure of 4 bar. After the addition of 71 ml of water the mixture is heated to 60° C. and stirred for 1 hour. The catalyst is filtered off and the acetic acid is eliminated from the filtrate by distillation at 60° C. Then the reaction mixture is combined with 141 ml of water in order to dissolve the vanillylamine hydrochloride and the salts and stirred at 60° C. for 0.5 hours. After the addition of 99 ml of hydrochloric acid and stirring for 1 hour, the suspension formed is cooled to 3° C. and after 3 hours the vanillylamine hydrochloride is filtered off, washed with acetone and dried at 50° C.
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
71 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,580
Citations
B Fu, G Xiao, Y Zhu, Y Chen, Y Lai… - ACS Agricultural Science …, 2021 - ACS Publications
… vanillylamine from two lignin-derived substrates (ferulic acid and vanillic acid). For the synthesis of vanillylamine … mM ferulic acid afforded 19.22 mM vanillylamine, with a conversion rate …
Number of citations: 8 pubs.acs.org
Q Li, R Gao, Y Li, B Fan, C Ma, YC He - Bioresource Technology, 2023 - Elsevier
… vanillylamine that is a key fine chemical and pharmaceutical intermediate. To produce vanillylamine, … transform 50 mM and 60 mM vanillin into vanillylamine in the yield of 82.2% and 8.5…
Number of citations: 10 www.sciencedirect.com
SW Kim, JH Park, SJ Jung, TB Choi… - Journal of Labelled …, 2009 - Wiley Online Library
… Although the biosynthesis of capsaicin is known to involve the condensation of vanillylamine … In this study, deuterium labelled versions of capsaicin and the precursor vanillylamine were …
CJ Du, L Rios-Solis, JM Ward, PA Dalby… - Biocatalysis and …, 2014 - Taylor & Francis
… vanillin into vanillylamine was observed … vanillylamine) and by-product (acetophenone) also limited the conversion due to increased backward reaction rate and inhibition. Vanillylamine …
Number of citations: 19 www.tandfonline.com
A Yoshida, Y Takenaka, H Tamaki, I Frébort… - Journal of fermentation …, 1997 - Elsevier
… The production of vanillin from vanillylamine was investigated using … Oxidation of vanillylamine was observed with both AO and … With AO, 1 mM of vanillylamine was oxidized almost …
Number of citations: 38 www.sciencedirect.com
SF Flagan, JR Leadbetter - Environmental Microbiology, 2006 - Wiley Online Library
Capsaicin contributes to the organoleptic attributes of hot peppers. Here, we show that capsaicin is utilized as a growth nutrient by certain bacteria. Enrichment cultures utilizing …
JHC Manfrão‐Netto, F Lund… - Microbial …, 2021 - Wiley Online Library
… the in vivo activity of recombinant ATAs towards vanillylamine in P. putida KT2440 was … violaceum (Cv‐ATA) as highly active towards vanillylamine in vivo. Overexpression of Pp‐SpuC‐…
J Zhao, Y Li, L Yi, G Zhang, B Ye - ACS Sustainable Chemistry & …, 2023 - ACS Publications
… for the de novo biosynthesis of vanillylamine and capsaicin. A heterologous recombinant vanillylamine biosynthetic pathway in yeast yielded 6.47 g/L vanillylamine. Enhancing the …
Number of citations: 1 pubs.acs.org
T Sudhakar Johnson, GA Ravishankar… - Plant Cell, Tissue and …, 1996 - Springer
… It was found that ferulic acid and vanillylamine were … whereas vanillylamine treated cultures produced more capsaicin. This trend was expected since ferulic acid and vanillylamine are …
Number of citations: 15 link.springer.com
L Li, C Ma, H Chai, YC He - Bioresource Technology, 2023 - Elsevier
… aminate lignin-derived vanillin to vanillylamine by using a relatively low dosage … vanillylamine was catalyzed by HNIQLE-AlaDH cell under the ambient condition, and the vanillylamine …
Number of citations: 2 www.sciencedirect.com

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